molecular formula C8H13N B1457092 3-Methylidene-8-azabicyclo[3.2.1]octane CAS No. 1688730-50-8

3-Methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B1457092
CAS No.: 1688730-50-8
M. Wt: 123.2 g/mol
InChI Key: MXQPENUGELTBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylidene-8-azabicyclo[3.2.1]octane is a chemical compound of significant interest in organic and medicinal chemistry research due to its core 8-azabicyclo[3.2.1]octane structure, which serves as the fundamental scaffold for the tropane alkaloid family . This methylidene-derivatized scaffold provides researchers with a versatile synthetic intermediate. The reactive methylidene group offers a handle for further functionalization, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in neuropharmacology, particularly in the development of ligands that interact with monoamine transporters in the central nervous system . While this specific derivative is a building block, analogous compounds based on the same core have been extensively investigated as potent and selective inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT) . Such research is crucial for advancing the understanding of neurochemical pathways and developing potential therapeutic agents. The compound is provided for research purposes as a chemical tool. This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

1688730-50-8

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

3-methylidene-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H13N/c1-6-4-7-2-3-8(5-6)9-7/h7-9H,1-5H2

InChI Key

MXQPENUGELTBFF-UHFFFAOYSA-N

SMILES

C=C1CC2CCC(C1)N2

Canonical SMILES

C=C1CC2CCC(C1)N2

Origin of Product

United States

Scientific Research Applications

Monoamine Reuptake Inhibition

One of the primary applications of 3-methylidene-8-azabicyclo[3.2.1]octane derivatives is their role as monoamine reuptake inhibitors . These compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, making them potential candidates for treating various mood disorders including:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive Compulsive Disorder (OCD)

Research indicates that these compounds may offer advantages over traditional antidepressants by minimizing side effects associated with older tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs) .

Opioid Receptor Modulation

Another significant application is in the modulation of opioid receptors. This compound derivatives have been identified as potential mu-opioid receptor antagonists . This property can be particularly beneficial in managing conditions such as opioid-induced bowel dysfunction (OBD), where these compounds may alleviate gastrointestinal side effects without compromising analgesic efficacy .

Synthesis Methodologies

The synthesis of this compound and its derivatives involves several innovative strategies:

Enantioselective Synthesis

Recent advancements have focused on enantioselective methods to construct the 8-azabicyclo[3.2.1]octane scaffold, which is crucial for developing biologically active compounds with desired stereochemistry . Techniques include:

  • Intramolecular Cyclization : This method allows for the formation of the bicyclic structure from acyclic precursors.
  • Desymmetrization Processes : Achieving stereochemical control during the transformation to generate the bicyclic architecture.

Total Synthesis Approaches

Total synthesis of these compounds has been explored to create complex structures that mimic natural products with therapeutic potential . The methodologies often involve multi-step reactions that incorporate various functional groups to enhance biological activity.

Biological Activities

The biological activities of this compound derivatives extend beyond neurotransmitter modulation:

Cytotoxicity Studies

Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma . This suggests potential applications in oncology, warranting further investigation into their mechanisms of action.

Neuroprotective Effects

There is emerging evidence that these compounds may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . The structural similarities with known neuroprotective agents highlight their potential in this area.

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profiles of this compound derivatives:

StudyApplicationFindings
WO2007063071A1Depression TreatmentDemonstrated effective inhibition of monoamine reuptake with a favorable side effect profile .
US8664242B2Opioid-Induced Bowel DysfunctionShowed promise as a mu-opioid receptor antagonist with minimal central side effects .
RSC PublicationsCytotoxic ActivityReported cytotoxic effects on glioblastoma and hepatocellular carcinoma cell lines .

Comparison with Similar Compounds

3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane Derivatives

  • Structure : Substituted with diarylmethylene groups at position 3 (e.g., diphenylmethylene) .
  • Agonist/antagonist effects depend on substituent stereochemistry and electronic properties .
  • Key Difference : The diarylmethylene group enhances lipophilicity and receptor affinity compared to the simpler methylidene substituent.

3-Methoxy-8-azabicyclo[3.2.1]octane Hydrochloride

  • Structure : Methoxy group (-OCH₃) at position 3; hydrochloride salt improves solubility .
  • Synthesis : Prepared via enantioselective methods for tropane alkaloid synthesis .

3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane

  • Structure : Contains a second nitrogen atom at position 3 and a propinyl group at position 8 .
  • Pharmacology: Exhibits analgesic properties but differs in isomer-specific biological behavior. For example, the N,N-dimethyl-2 derivative is noted for high efficacy .
  • Key Difference: The diazabicyclic system introduces additional hydrogen-bonding sites, altering target selectivity compared to monocyclic analogs.

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride

  • Structure : Primary amine at position 3 and methyl group at position 8 .
  • Applications : Used as a precursor in NK1 antagonist synthesis, where substituents at C6 (e.g., acidic groups) improve hNK1 affinity and hERG channel selectivity .
  • Key Difference : The amine group enables functionalization for drug discovery, unlike the inert methylidene group.

Impact of Substituents on Bioactivity

Substituent Pharmacological Effect Example Compound
Methylidene (CH₂=) Enhanced rigidity; potential CNS activity 3-Methylidene-8-azabicyclo[3.2.1]octane
Diarylmethylene (Ar₂C=) Opioid receptor modulation 3-(Diphenylmethylene)-8-azabicyclo analog
Methoxy (-OCH₃) Reduced CNS penetration 3-Methoxy-8-azabicyclo[3.2.1]octane
Amine (-NH₂) Precursor for NK1 antagonists 8-Methyl-8-azabicyclooctan-3-amine

Preparation Methods

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane framework is central to tropane alkaloids, and enantioselective synthesis is critical to obtain biologically active stereoisomers. Most methods rely on preparing acyclic precursors containing stereochemical information that guides the formation of the bicyclic scaffold in a stereocontrolled manner. Alternatively, some approaches achieve stereochemical control directly during the cyclization or via desymmetrization of achiral tropinone derivatives.

  • Key Strategies:
    • Use of chiral auxiliaries or catalysts to induce enantioselectivity during ring closure.
    • Desymmetrization of achiral bicyclic precursors to access enantiomerically enriched products.
    • Direct formation of the bicyclic system with stereocontrol in a single step.

These methods have been reviewed comprehensively, highlighting their application in synthesizing tropane alkaloids and related bicyclic amines.

Intramolecular Cyclization and Rearrangement Approaches

Several synthetic routes to 3-methylidene-8-azabicyclo[3.2.1]octane and related analogues utilize intramolecular cyclizations and rearrangements, such as the Beckmann rearrangement and Aza-Cope-Mannich rearrangement.

  • Intramolecular Cyclization:

    • Starting from suitable linear or monocyclic precursors, intramolecular nucleophilic attack forms the bicyclic core.
    • Example: Epoxide ring opening with trifluoracetamide followed by removal of the protecting group leads to the bicyclic amine.
  • Aza-Cope-Mannich Rearrangement:

    • This rearrangement proceeds via an iminium intermediate, enabling the formation of the bicyclic structure with high regio- and stereoselectivity.
    • It has been applied to synthesize azabicyclo[3.2.1]octane derivatives with functional groups at specific positions.
  • Phenylselenyl-Induced Cyclization:

    • Treatment of aldoximes with phenylselenyl bromide induces stereo- and regioselective cyclization to bridged nitrone salts, which upon reduction yield the bicyclic amines.

These methods offer flexibility in functional group incorporation and stereochemical outcomes, important for tailoring the 3-methylidene substituent.

Reduction and Functional Group Transformations

Reduction of bicyclic ketones or lactams is a common step to access 3-substituted 8-azabicyclo[3.2.1]octane derivatives.

  • Reduction Methods:

    • Use of metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in alcoholic solvents.
    • Catalytic hydrogenation employing palladium catalysts under controlled pressure conditions.
  • Example Process:

    • Conversion of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octane derivatives via reduction in methanol with metals like magnesium or borohydrides yields the bicyclic amine products with good yields (up to 87%).
  • Functionalization:

    • Cyanohydrin formation and subsequent dehydration or rearrangement steps introduce the methylidene group at the 3-position.
    • Use of phosphorus oxychloride and pyridine enables chlorination and dehydration reactions to form the exocyclic double bond characteristic of the methylidene substituent.

Synthetic Routes from Urethane and Azide Precursors

A multi-step sequence starting from urethane derivatives has been reported:

Step Reaction Conditions Outcome Yield (%)
1. Conversion of starting compound to azide via thionyl chloride and sodium azide Reflux in methanol Azide intermediate formation with ring opening Not specified
2. Heating azide in methanol Reflux Formation of urethane intermediate Not specified
3. Thermal treatment of urethane at 200°C Dry heating Formation of lactam bicyclic product 87%

This sequence highlights the utility of azide intermediates and thermal rearrangements in constructing the bicyclic core.

Ring-Closing Metathesis and Amino Acid Derivative Synthesis

Alternative approaches involve ring-closing metathesis to form bicyclic amino acid analogues related to 8-azabicyclo[3.2.1]octane:

  • Starting from ethyl isocyanoacetate, transformations including hydrolysis under reflux with aqueous HCl yield bicyclic amino acid hydrochlorides.
  • This method is straightforward, scalable, and affords good overall yields (~41% global yield) of bicyclic proline analogues, which are structurally related to this compound.

Summary Table of Preparation Methods

Methodology Key Steps/Conditions Advantages References
Enantioselective cyclization Use of chiral catalysts/auxiliaries; desymmetrization High stereocontrol; direct bicyclic formation
Intramolecular cyclization & rearrangement Epoxide opening, Aza-Cope-Mannich rearrangement, phenylselenyl cyclization Regio- and stereoselective; functional group tolerance
Reduction of ketones/lactams LiAlH4, NaBH4, catalytic hydrogenation in methanol Efficient conversion to bicyclic amines
Multi-step urethane-azide-lactam route Thionyl chloride, sodium azide, thermal rearrangement High yield lactam formation
Ring-closing metathesis for amino acid analogues Hydrolysis of isocyanoacetate derivatives Scalable; straightforward synthesis

Research Findings and Considerations

  • The stereochemical outcome is crucial for biological activity; thus, enantioselective methods are preferred for pharmaceutical applications.
  • Functionalization at the 3-position with a methylidene group often involves dehydration or elimination reactions after forming the bicyclic core.
  • Reduction and cyclization steps require careful control of conditions to avoid side reactions and achieve high yields.
  • Recent advances focus on catalytic and mild conditions to improve sustainability and scalability.
  • The choice of method depends on the desired substitution pattern, stereochemistry, and downstream applications.

Q & A

Basic Research Questions

Q. What are the primary biological targets of 3-Methylidene-8-azabicyclo[3.2.1]octane derivatives in neuropharmacological research?

  • Answer : These derivatives primarily target monoamine transporters, including the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Their rigid bicyclic structure imparts stereoselective binding, with substituents (e.g., diarylmethoxyethylidenyl groups) modulating transporter affinity. For example, BIMU 1 and BIMU 8 exhibit partial agonism at these targets, while PR04.MZ and LBT999 act as selective dopamine reuptake inhibitors .

Q. How can researchers synthesize this compound derivatives with high stereochemical control?

  • Answer : Key methods include:

  • Radical cyclization : Using n-tributyltin hydride and AIBN to achieve diastereocontrol (>99%) for azabicyclo[4.2.0]octane intermediates .
  • Cross-coupling protocols : Stille or Suzuki couplings for biaryl derivatives, though Suzuki may yield complex mixtures compared to Stille .
  • Reductive amination : For tropane alkaloid analogs, LiAlH4 reduction of 2-azabicyclo[3.2.1]octan-3-ones provides enantiomerically enriched scaffolds .
    • Table 1 : Comparison of Synthetic Routes
MethodYield (%)Diastereomeric ExcessReference
Radical cyclization75–78>99%
Stille couplingHighN/A
LiAlH4 reduction8675–78%

Q. What analytical techniques are recommended for characterizing this compound derivatives?

  • Answer :

  • HPLC-MS : For quantifying purity and detecting metabolites in complex mixtures .
  • Chiral chromatography : To resolve enantiomers, critical for stereoselective SAR studies .
  • NMR spectroscopy : For structural elucidation, particularly to confirm bridgehead substituents and stereochemistry .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in structure-activity relationship (SAR) data for these derivatives?

  • Answer :

  • Molecular docking : Predict binding poses at DAT/SERT/NET to rationalize stereoselectivity differences. For instance, the ethylidenyl group’s orientation in the rigid scaffold may explain variable uptake inhibition .
  • QSAR modeling : Corrogate substituent electronic properties (e.g., logP, polar surface area) with transporter affinity. Derivatives with bulky aryl groups often show reduced NET selectivity .
    • Example : A QSAR model for BIMU analogs revealed that electron-withdrawing groups on the benzimidazole moiety enhance SERT affinity .

Q. What strategies mitigate metabolic instability in this compound-based PET probes?

  • Answer :

  • Isotope labeling : Use <sup>11</sup>C or <sup>18</sup>F for short-lived PET tracers (e.g., NS8880 targeting NET) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., Boc-protected amines) to improve blood-brain barrier penetration .
  • In vitro microsomal assays : Identify major oxidative metabolites (e.g., N-demethylation) to guide structural modifications .

Q. How do stereochemical variations impact the pharmacological profile of these compounds?

  • Answer :

  • Enantiomeric divergence : (+)-8-Methyl-8-azabicyclo derivatives show higher DAT affinity than (-)-enantiomers due to complementary hydrophobic pockets in the transporter .
  • Diastereomer separation : Use chiral auxiliaries (e.g., camphor-based oxaziridines) or enzymatic resolution to access pure isomers for in vivo testing .
    • Case Study : The (+)-enantiomer of 1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane demonstrated potent analgesic activity with low physical dependence liability, validated via X-ray crystallography .

Q. What experimental approaches address conflicting data in transporter inhibition assays?

  • Answer :

  • Orthogonal assays : Combine radioligand binding (e.g., [<sup>3</sup>H]WIN35428 for DAT) with functional uptake assays (e.g., synaptosomal preparations) to confirm inhibitory potency .
  • Species-specific models : Test derivatives in human vs. rodent transporters, as interspecies variations in SERT binding pockets can lead to discrepancies .

Methodological Challenges

Q. How to optimize synthetic routes for scale-up without compromising stereochemical integrity?

  • Answer :

  • Flow chemistry : Continuous radical cyclization reduces side reactions and improves yield consistency .
  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to enhance enantiomeric excess .

Q. What in vitro models best predict in vivo efficacy for tropane-based dopamine reuptake inhibitors?

  • Answer :

  • Ex vivo autoradiography : Quantify brain distribution of radiolabeled derivatives (e.g., [<sup>11</sup>C]PR04.MZ ) in rodent models .
  • Electrophysiology : Measure slow EPSP modulation in myenteric neurons to assess functional activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.